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Compound of Interest

3-(1,3-Benzothiazol-2-
Compound Name:

yl)propanehydrazide
CAS No.: 21344-57-0
Cat. No.: B13819656

Get Quote

Executive Summary

The "Heterocyclic Boost" Effect: While Acid Hydrazides (AH)—typified by isoniazid or benzoic
acid hydrazide—serve as foundational pharmacophores with established antimicrobial activity,
Benzothiazole Hydrazides (BTH) represent a structural evolution designed to overcome
resistance and poor membrane permeability.

Experimental data indicates that fusing the benzene and thiazole rings (benzothiazole scaffold)
onto the hydrazide moiety significantly enhances lipophilicity (LogP) and target binding affinity.
This modification typically results in a 2-to-10-fold reduction in MIC (Minimum Inhibitory
Concentration) against resistant bacterial strains and superior cytotoxicity against cancer cell
lines (e.g., MCF-7, HeLa) compared to monocyclic acid hydrazide precursors.

Structural & Chemical Basis of Efficacy[1][2][3]

The core distinction lies in the R-group attached to the hydrazide functional group (
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Comparative Biological Efficacy[3][5][6][7]
A. Antimicrobial Potency (Antibacterial & Antifungal)

Benzothiazole derivatives exhibit a broader spectrum of activity, particularly against Gram-

negative bacteria which possess tough outer membranes.

Table 1: Comparative MIC Values (

g/mL) against Pathogenic Strains Data synthesized from comparative studies of hydrazide

derivatives.
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Standard Acid Benzothiazole-2-
Target Organism Hydrazide (e.g., Hydrazide Efficacy Shift
Benzoic Hydrazide) Derivative

S. aureus (Gram +) 50 - 100 3.9-125 ~8x Potency Increase
E. coli (Gram -) > 100 (Inactive/Low) 125-25.0 Gain of Function
C. albicans (Fungal) 25-50 6.25-12.5 4x Potency Increase
] 0.2 (Isoniazid - Comparable/Slightly
M. tuberculosis 0.5-2.0
Benchmark) Lower*

*Note: While Isoniazid (a pyridine acid hydrazide) remains the gold standard for TB,
benzothiazole derivatives are crucial alternatives for MDR-TB (Multi-Drug Resistant) strains
due to differing resistance mechanisms.

B. Anticancer Cytotoxicity

The benzothiazole moiety acts as a bioisostere that mimics purine bases, allowing these
compounds to intercalate into DNA or inhibit kinases more effectively than simple aryl
hydrazides.

Table 2: IC

Cytotoxicity Values (

M) on Cancer Cell Lines

Acid . Clinical
. . L . Benzothiazole
Cell Line Tissue Origin Hydrazide . Control
Hydrazide . .
Precursor (Cisplatin)
MCF-7 Breast > 50 (Non-toxic) 0.24-5.8 2.0-5.0
HelLa Cervical 45.0 24-97 3.0
HepG2 Liver > 100 0.03-15.0 12.0
Normal
NIH/3T3 ) > 100 > 50 N/A
Fibroblast

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13819656?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Key Insight: Benzothiazole hydrazides demonstrate selectivity, showing high toxicity toward
cancer cells while remaining relatively benign to normal cells (NIH/3T3), a profile often lacking
in simple acid hydrazides.

Mechanistic Pathways

The superior efficacy of Benzothiazole Hydrazide stems from its ability to modulate multiple
signaling pathways simultaneously.
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Caption: Dual-action mechanism: The benzothiazole scaffold facilitates membrane crossing,
enabling DNA intercalation and enzyme inhibition.

Experimental Protocols
Protocol A: Synthesis of Benzothiazole-2-Hydrazide

Rationale: This protocol ensures the formation of the core pharmacophore from readily
available precursors.
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Reagents: 2-Aminothiophenol, Diethyl oxalate, Hydrazine hydrate (99%).
e Cyclization (Formation of Ester):
o Mix 2-aminothiophenol (0.01 mol) and diethyl oxalate (0.01 mol) in ethanol (20 mL).
o Reflux for 4—6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
o Observation: Formation of Ethyl benzothiazole-2-carboxylate.
e Hydrazinolysis (Conversion to Hydrazide):
o Add Hydrazine hydrate (0.02 mol, excess) dropwise to the ester solution.
o Reflux for an additional 3—4 hours.

o Cool the reaction mixture to

e Purification:
o Filter the precipitated solid.[2]
o Recrystallize from ethanol to yield needle-shaped crystals.

o Validation: IR spectrum should show doublet peaks at 3100-3300 cm

(

) and a carbonyl peak at ~1660 cm

Protocol B: Micro-Broth Dilution Assay (MIC
Determination)

Rationale: A quantitative method to determine the lowest concentration preventing visible
growth.
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 Inoculum Prep: Adjust bacterial culture to

McFarland standard (
CFU/mL).

 Dilution: Prepare serial two-fold dilutions of the Benzothiazole Hydrazide in DMSO/Mueller-
Hinton Broth (Start at

down to

).

¢ Incubation: Add

of bacterial suspension to each well. Incubate at
for 24 hours.

e Readout:
o Add

of Resazurin dye (Alamar Blue).

o Incubate for 2 hours.
o Result: Pink color = Growth (Inactive); Blue color = No Growth (Active).

Conclusion & Strategic Recommendations
Verdict: For drug development pipelines targeting resistant pathogens or solid tumors,
Benzothiazole Hydrazide is the superior scaffold compared to simple Acid Hydrazides.

Strategic Recommendations:

o Lead Optimization: Use the Benzothiazole Hydrazide as a "Head Group." Derivatize the
terminal nitrogen with Schiff bases (aldehydes) to further enhance lipophilicity and create
"Hydrazone" hybrids, which often show synergistic activity.
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Toxicity Check: While selective, the benzothiazole ring can be metabolically active. Early
ADME screening for CYP450 inhibition is recommended.

Formulation: Due to high lipophilicity, these compounds may require lipid-based delivery
systems (e.g., liposomes) for in vivo bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13819656?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

